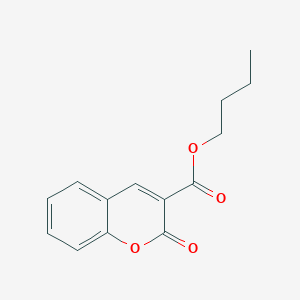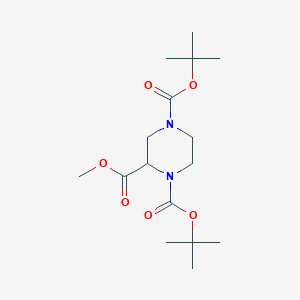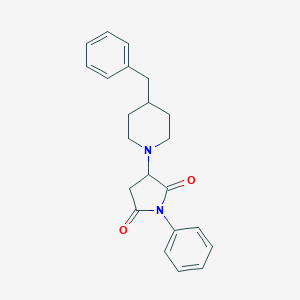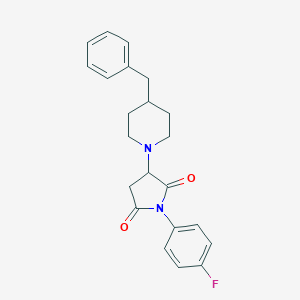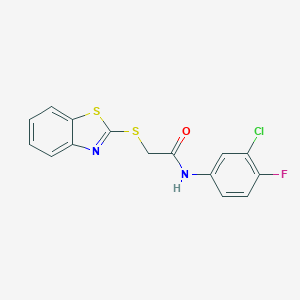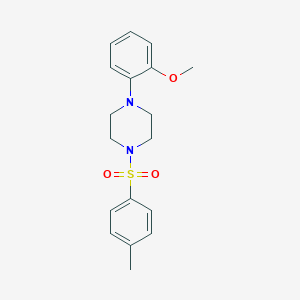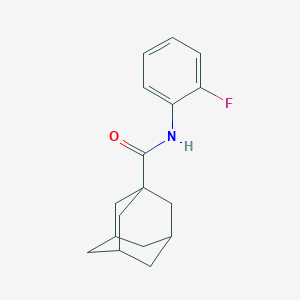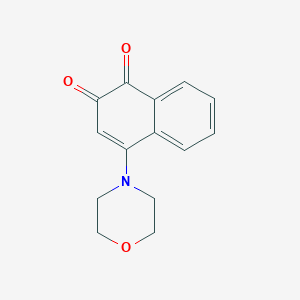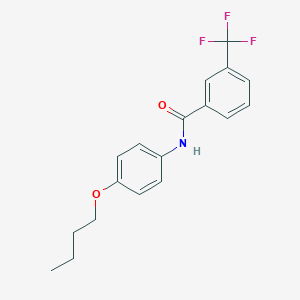
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
BTF is widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes BTF a potential candidate for the treatment of Alzheimer's disease.
BTF has also been shown to have anticancer properties. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes BTF a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of BTF involves the inhibition of the activity of specific enzymes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme and a potential therapeutic effect.
Effets Biochimiques Et Physiologiques
BTF has been shown to have a number of biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
BTF also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the growth and proliferation of cancer cells. This can potentially lead to the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
BTF has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound.
One limitation of BTF is that it has a relatively short half-life in vivo. This means that it may not be suitable for long-term studies.
Orientations Futures
There are several future directions for research on BTF. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease. BTF has shown promise in preclinical studies and further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of new anticancer drugs. BTF has shown activity against carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further research is needed to determine its potential as an anticancer agent.
Conclusion
In conclusion, BTF is a chemical compound that has a number of unique properties and applications. It is widely used in scientific research due to its potential therapeutic effects. Further research is needed to determine its potential as a drug for the treatment of Alzheimer's disease and as an anticancer agent.
Méthodes De Synthèse
The synthesis method of BTF involves the reaction of 4-butoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
Propriétés
Numéro CAS |
5924-30-1 |
|---|---|
Nom du produit |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
Formule moléculaire |
C18H18F3NO2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-16-9-7-15(8-10-16)22-17(23)13-5-4-6-14(12-13)18(19,20)21/h4-10,12H,2-3,11H2,1H3,(H,22,23) |
Clé InChI |
GUYMMEHMXVIFPR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
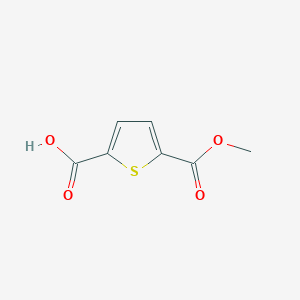
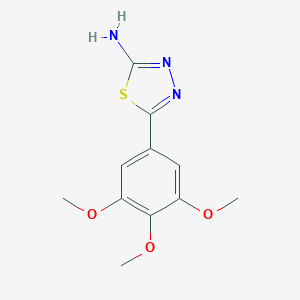
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
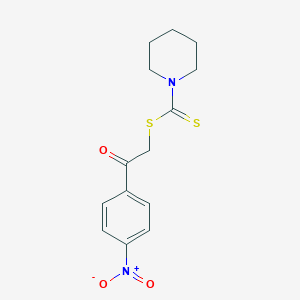
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
